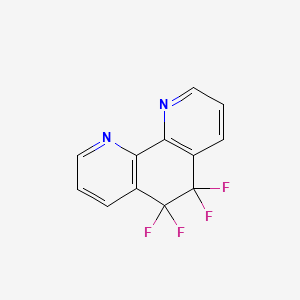
1,10-Phenanthroline, 5,5,6,6-tetrafluoro-5,6-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Phenanthroline, 5,5,6,6-tetrafluoro-5,6-dihydro- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the presence of four fluorine atoms and a partially saturated ring system. It is known for its ability to form strong complexes with metal ions, making it a valuable ligand in coordination chemistry .
Preparation Methods
The synthesis of 1,10-Phenanthroline, 5,5,6,6-tetrafluoro-5,6-dihydro- typically involves the fluorination of 1,10-phenanthroline. One common method is the reaction of 1,10-phenanthroline with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
1,10-Phenanthroline, 5,5,6,6-tetrafluoro-5,6-dihydro- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound back to its fully saturated form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,10-Phenanthroline, 5,5,6,6-tetrafluoro-5,6-dihydro- primarily involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of metallopeptidases by removing the metal ion required for their catalytic activity, leaving an inactive enzyme . This chelation process is crucial for its biological and catalytic applications.
Comparison with Similar Compounds
1,10-Phenanthroline, 5,5,6,6-tetrafluoro-5,6-dihydro- can be compared with other similar compounds such as:
1,10-Phenanthroline: The parent compound, which lacks the fluorine atoms and partially saturated ring system.
1,10-Phenanthroline-5,6-dione: A derivative with two carbonyl groups at positions 5 and 6, known for its bifunctional character and reactivity.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different structural features.
The uniqueness of 1,10-Phenanthroline, 5,5,6,6-tetrafluoro-5,6-dihydro- lies in its enhanced stability and reactivity due to the presence of fluorine atoms, which can influence its electronic properties and interactions with metal ions .
Properties
CAS No. |
134023-58-8 |
|---|---|
Molecular Formula |
C12H6F4N2 |
Molecular Weight |
254.18 g/mol |
IUPAC Name |
5,5,6,6-tetrafluoro-1,10-phenanthroline |
InChI |
InChI=1S/C12H6F4N2/c13-11(14)7-3-1-5-17-9(7)10-8(12(11,15)16)4-2-6-18-10/h1-6H |
InChI Key |
PIHTXISHPFJSGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C(C2(F)F)(F)F)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















